molecular formula C6H8O4 B1640326 (S)-Ethyl 4-oxooxetane-2-carboxylate CAS No. 353302-29-1

(S)-Ethyl 4-oxooxetane-2-carboxylate

Cat. No.: B1640326
CAS No.: 353302-29-1
M. Wt: 144.12 g/mol
InChI Key: MDARXXGXFUIFGZ-BYPYZUCNSA-N
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Description

(S)-Ethyl 4-oxooxetane-2-carboxylate: is a chemical compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the cyclization of ethyl glyoxylate with ethyl acetoacetate under acidic conditions.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

(S)-Ethyl 4-oxooxetane-2-carboxylate: undergoes various types of reactions:

  • Oxidation: It can be oxidized to form derivatives such as ethyl 4-oxooxetane-2-carboxylate derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols.

  • Substitution: Substitution reactions can occur at the oxetane ring, leading to various functionalized products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation products: Various carboxylic acid derivatives.

  • Reduction products: Corresponding alcohols.

  • Substitution products: Functionalized oxetane derivatives.

Scientific Research Applications

(S)-Ethyl 4-oxooxetane-2-carboxylate: is used in several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: It is used in the study of biological processes and the development of bioactive compounds.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

(S)-Ethyl 4-oxooxetane-2-carboxylate: is compared with similar compounds to highlight its uniqueness:

  • Ethyl 4-oxazolecarboxylate: Similar in structure but differs in the presence of the oxazole ring.

  • Ethyl 4-oxooxetane-2-carboxylate: Similar in the oxetane ring but differs in stereochemistry.

Comparison with Similar Compounds

  • Ethyl 4-oxazolecarboxylate

  • Ethyl 4-oxooxetane-2-carboxylate

(S)-Ethyl 4-oxooxetane-2-carboxylate , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl (2S)-4-oxooxetane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-9-6(8)4-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDARXXGXFUIFGZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Ethyl 4-oxooxetane-2-carboxylate
Reactant of Route 2
(S)-Ethyl 4-oxooxetane-2-carboxylate
Reactant of Route 3
(S)-Ethyl 4-oxooxetane-2-carboxylate
Reactant of Route 4
(S)-Ethyl 4-oxooxetane-2-carboxylate
Reactant of Route 5
(S)-Ethyl 4-oxooxetane-2-carboxylate
Reactant of Route 6
(S)-Ethyl 4-oxooxetane-2-carboxylate

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